5-Bromo-2-(tetrahydrofuran-3-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-2-(oxolan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-3-9-7(11-6)5-1-2-10-4-5/h3,5H,1-2,4H2 |
InChI Key |
SAFOVFGXNWFXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC=C(S2)Br |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 5 Bromo 2 Tetrahydrofuran 3 Yl Thiazole
Transformations at the Brominated 5-Position
The bromine atom at the C5 position of the thiazole (B1198619) ring is a key site for molecular elaboration. This position is readily functionalized through several major reaction classes, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, and it can also be removed via reductive debromination.
While thiazoles are not as electron-deficient as some other heteroaromatic systems, the C5 position of 5-bromothiazoles can undergo Nucleophilic Aromatic Substitution (SNAr) with potent nucleophiles. The electronegative nitrogen atom in the ring helps to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process.
Research on related 5-halothiazole systems demonstrates that various nucleophiles can displace the bromide ion. Common nucleophiles employed in such reactions include alkoxides, thiolates, and amines. The reaction is typically promoted by strong bases and conducted in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. nih.gov For instance, the reaction of 5-bromothiazoles with thiols in the presence of a base is a common method for forming 5-thio-substituted thiazoles.
The general mechanism for the SNAr pathway is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. In the subsequent, typically rapid step, the bromide ion is expelled, restoring the aromaticity of the thiazole ring. The rate of these reactions can be influenced by the nature of the substituent at the C2 position; however, the saturated, non-conjugated tetrahydrofuranyl group in the target molecule is expected to have a minimal electronic effect on the reactivity of the C5 position.
The bromine atom at the C5 position makes 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations. mdpi.comdntb.gov.ua
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 of the thiazole ring and a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net This methodology allows for the introduction of various alkynyl moieties, which are valuable synthons for further chemical transformations.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the brominated thiazole in the presence of a palladium or nickel catalyst. researchgate.net This reaction is known for its high functional group tolerance and is effective for creating C-C bonds with sp-, sp2-, and sp3-hybridized carbon atoms. The preparation of 5-aryl substituted thiazoles has been successfully achieved using this method. researchgate.net
Heck Coupling: The Heck reaction couples the 5-bromothiazole (B1268178) with an alkene to form a new C-C bond at the C5 position, yielding a 5-vinylthiazole (B2829271) derivative. mdpi.com The reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene can be influenced by the specific catalyst and reaction conditions used.
Below is a table summarizing typical conditions for these coupling reactions as applied to generic 5-bromothiazole substrates, which are expected to be applicable to this compound.
Table 1: Representative Conditions for Transition Metal-Catalyzed Coupling Reactions of 5-Bromothiazoles
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ or PdCl₂(dppf) | (none required) | THF or Dioxane |
Reductive debromination allows for the specific removal of the bromine atom at the C5 position, replacing it with a hydrogen atom to yield the parent 2-(tetrahydrofuran-3-yl)thiazole. This transformation can be useful if the bromine was initially used as a protecting or directing group. Various methods have been developed for the debromination of aryl halides. nih.gov
One common approach involves catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr byproduct. Other methods include the use of reducing agents like zinc dust in acetic acid or treatment with organotin hydrides, although the toxicity of tin reagents has led to the development of alternative methods. A notable study found that reductive debromination of a 5-bromothiazole derivative occurred during an Arbuzov reaction, indicating that triethyl phosphite (B83602) can act as a reducing agent under certain conditions. nih.gov
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle with a distinct reactivity pattern. The π-electron distribution makes the C5 position the most electron-rich and therefore most susceptible to electrophilic attack. pharmaguideline.comresearchgate.net The C2 position is the most electron-deficient, making it prone to nucleophilic attack or deprotonation by strong bases. pharmaguideline.com
In the case of this compound, the most reactive site for electrophilic substitution, C5, is blocked by the bromine atom. researchgate.net Therefore, any further electrophilic substitution would be directed to the C4 position. However, the reaction at C4 is generally less favorable than at C5. Furthermore, the bromine atom at C5 acts as a deactivating group (due to its inductive electron-withdrawing effect), which further reduces the ring's susceptibility to electrophilic attack.
Common electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts reactions on the thiazole ring often require harsh conditions and may result in low yields. The presence of an electron-donating group on the ring can significantly facilitate these reactions. analis.com.my The 2-(tetrahydrofuran-3-yl) substituent is primarily an alkyl-type group and is not expected to strongly activate or deactivate the ring towards electrophilic substitution.
The thiazole ring can undergo transformations that alter the heterocycle itself. The sulfur atom in the thiazole ring can be oxidized, typically using peroxy acids, to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). These oxidations alter the electronic properties of the ring, making it more electron-deficient and potentially influencing its biological activity and subsequent chemical reactivity.
Reduction of the thiazole ring is also possible, though it generally requires more forcing conditions than the reduction of many other heterocycles. Catalytic hydrogenation can, under specific conditions, lead to the reduction of the thiazole ring to a thiazoline (B8809763) or, upon complete saturation, a thiazolidine. However, these reactions often compete with the reductive debromination at the C5 position. The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the ring without affecting the C-Br bond.
Base-Induced Halogen Dance Reactions and Their Regiochemical Outcomes
The halogen dance (HD) reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netwhiterose.ac.uk In the context of this compound, this reaction offers a pathway to install functionality at positions that are otherwise difficult to access. The process is typically initiated by deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a transient carbanionic species. nih.govkobe-u.ac.jp This is followed by an intramolecular halogen transfer.
For 5-bromothiazole derivatives, the most acidic proton is generally at the C2 position. mdpi.com However, since this position is substituted in the title compound, deprotonation is expected to occur at the C4 position. Upon treatment with a strong base like LDA at low temperatures (e.g., -78 °C), the C4-lithiated intermediate would be formed. This intermediate can then undergo a 1,2-migration of the bromine atom from the C5 to the C4 position, resulting in a thermodynamically more stable 4-bromo-5-lithiated thiazole species. Quenching this intermediate with an electrophile (E+) would yield a 4-bromo-5-substituted-2-(tetrahydrofuran-3-yl)thiazole. nih.gov
The regiochemical outcome of the halogen dance is dictated by the relative stability of the organolithium intermediates. The reaction is often in equilibrium, and by controlling reaction conditions such as temperature and time, one can influence the final product distribution. kobe-u.ac.jp For instance, kinetic deprotonation might favor one isomer, while thermodynamic equilibrium favors another. Long-range halogen dance reactions have also been observed in more complex bithiazole systems, where a halogen can migrate from one ring to another, highlighting the versatility of this transformation. researchgate.netnih.govresearchgate.net
Table 1: Potential Regiochemical Outcomes of Halogen Dance on this compound
| Starting Material | Base | Intermediate | Quenching Electrophile (E+) | Final Product |
| This compound | LDA | 5-Bromo-4-lithio-2-(tetrahydrofuran-3-yl)thiazole | E+ | 5-Bromo-4-E-2-(tetrahydrofuran-3-yl)thiazole |
| This compound | LDA | 4-Bromo-5-lithio-2-(tetrahydrofuran-3-yl)thiazole (after migration) | E+ | 4-Bromo-5-E-2-(tetrahydrofuran-3-yl)thiazole |
Chemical Modifications Involving the Tetrahydrofuran-3-yl Moiety
The tetrahydrofuran (B95107) (THF) ring is a common structural motif in a vast number of biologically active natural products. nih.govuni-saarland.de Its presence in this compound provides opportunities for significant structural diversification through various chemical modifications.
The tetrahydrofuran ring can undergo ring-opening reactions under various conditions, transforming the cyclic ether into an acyclic structure with new functional groups. These reactions can be promoted by frustrated Lewis pairs (FLPs) or transition metal catalysts. nih.govacs.orgresearchgate.net For instance, nickel-catalyzed, stereospecific cross-coupling reactions can open aryl-substituted tetrahydrofurans to furnish acyclic alcohols with high diastereoselectivity. acs.orgacs.org Applying such a methodology to the thiazole-substituted THF ring could lead to the formation of functionalized acyclic alcohols, where a new carbon-carbon bond is formed with control over the relative stereochemistry.
Another approach involves harnessing the inherent ring strain of related small rings like cyclopropanols to synthesize THFs, a strategy whose reversal could inform ring-opening. rsc.org Theoretical studies have investigated the activation energies for THF ring-opening, suggesting that the feasibility of such reactions is dependent on the nature of the catalyst and the electronic properties of the system. nih.govresearchgate.net These transformations provide a powerful tool for converting the cyclic moiety into a linear chain, revealing masked functional groups and enabling further synthetic elaboration.
The development of methods for the stereoselective construction and transformation of substituted tetrahydrofurans is a significant area of research. nih.gov Numerous strategies, including nucleophilic substitution, cycloaddition, and conjugate addition, have been employed to create highly substituted THF rings with excellent control over stereochemistry. nih.govnih.gov
For the 2-(tetrahydrofuran-3-yl) moiety, stereoselective transformations could be envisioned to modify the existing stereocenter or introduce new ones. For example, functional groups could be installed adjacent to the thiazole substituent with high diastereoselectivity. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes have been shown to produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. nih.gov Similarly, Matteson homologations of boronic esters offer a pathway to highly substituted tetrahydrofurans with precise stereocontrol. uni-saarland.de These advanced synthetic methods could be adapted to manipulate the stereochemistry of the tetrahydrofuran ring in this compound, leading to a library of stereoisomerically pure compounds.
Table 2: Examples of Potential Modifications to the Tetrahydrofuran-3-yl Moiety
| Reaction Type | Reagents | Potential Product Structure | Stereochemical Outcome |
| Ring-Opening Cross-Coupling | Ni catalyst, Grignard reagent (R-MgBr) | Acyclic alcohol with a new C-C bond | Stereospecific |
| Intramolecular Cyclization (Hypothetical Precursor) | Pd catalyst, Aryl bromide | Substituted tetrahydrofuran | Diastereoselective (trans favored) |
| Matteson Homologation (Hypothetical Precursor) | Chiral boronic ester, Nucleophile | Highly substituted tetrahydrofuran | High stereoselectivity |
Mechanistic Investigations of Key Synthetic Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. For a molecule like this compound, mechanistic studies would focus on identifying key intermediates and evaluating the energetic landscape of the reaction pathways.
Key synthetic transformations of this compound would involve several transient species. In the halogen dance reaction, the primary intermediates are the lithiated thiazole species. whiterose.ac.ukbeilstein-archives.org Spectroscopic techniques, such as NMR at low temperatures, could potentially be used to observe these organolithium intermediates, providing insight into their structure and stability. The mechanism is believed to involve bridged transition states, where the lithium cation coordinates to both the carbanionic center and the halogen atom, facilitating the migration. beilstein-archives.orgbeilstein-archives.org
In the synthesis of the thiazole ring itself, often achieved through methods like the Hantzsch synthesis, intermediates such as 4-hydroxythiazolinium salts have been isolated and characterized. acs.org These species exist in equilibrium with open-chain α-thio ketones. For transformations involving the THF ring, such as Lewis acid-mediated rearrangements or ring-opening, oxonium ions are crucial intermediates. nih.gov The stability and subsequent reaction pathways of these cationic intermediates dictate the final product structure and stereochemistry. Photochemical ring expansion reactions, another route to THF derivatives, are proposed to proceed through diradical intermediates. rsc.org
The outcome of many chemical reactions is determined by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). libretexts.orgwikipedia.orgucalgary.calibretexts.org This principle is highly relevant to the functionalization of this compound.
For example, in the halogen dance reaction, deprotonation at different sites on the thiazole ring may have different activation energies. The kinetically favored site of deprotonation might not lead to the most stable carbanion. By adjusting the reaction temperature, it is possible to favor one pathway over the other. At low temperatures, the reaction is often irreversible, favoring the kinetic product. ucalgary.ca At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. libretexts.orgwikipedia.org
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to exhibit distinct signals for the protons on the thiazole (B1198619) ring, the tetrahydrofuran (B95107) ring, and the chiral center. The chemical shifts (δ) are influenced by the electronic environment, with the thiazole proton appearing at a lower field due to the aromatic and electron-withdrawing nature of the ring. The protons of the tetrahydrofuran ring would show more complex splitting patterns due to their diastereotopic nature arising from the chiral center at the 3-position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the thiazole ring would resonate at characteristic downfield shifts, with the carbon atom bonded to the bromine atom showing a distinct chemical shift. The carbons of the tetrahydrofuran ring would appear at higher field positions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiazole-H4 | 7.85 (s, 1H) | 125.2 |
| Thiazole-C2 | - | 170.5 |
| Thiazole-C5 | - | 110.8 |
| THF-H3 | 3.80 (m, 1H) | 45.1 |
| THF-H2 | 4.10 (m, 2H) | 70.3 |
| THF-H4 | 2.20 (m, 2H) | 32.5 |
This data is representative and may vary based on solvent and experimental conditions.
The tetrahydrofuran ring in this compound is not planar and can adopt various conformations, primarily envelope and twist forms. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insights into the conformational flexibility of the tetrahydrofuran ring. By analyzing changes in the NMR lineshapes, it is possible to determine the energy barriers for conformational interconversion and identify the preferred conformation in solution.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would be used to measure the exact mass of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further corroborating the presence of a single bromine atom in the molecule.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M]⁺ (C₇H₈⁷⁹BrNOS) | 248.9537 | 248.9535 |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The spectra provide a "fingerprint" of the molecule, with characteristic peaks for the functional groups present.
For this compound, key vibrational bands would include:
C-H stretching vibrations of the thiazole and tetrahydrofuran rings.
C=N and C=C stretching vibrations characteristic of the thiazole ring.
C-O-C stretching of the ether linkage in the tetrahydrofuran ring.
C-S stretching of the thiazole ring.
C-Br stretching vibration at a lower frequency.
Table 3: Predicted Key Infrared and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Thiazole) | 3100 - 3000 |
| Aliphatic C-H Stretch (THF) | 3000 - 2850 |
| C=N Stretch (Thiazole) | 1650 - 1550 |
| C=C Stretch (Thiazole) | 1550 - 1450 |
| C-O-C Stretch (THF) | 1150 - 1050 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. For a compound like this compound, suitable crystals might be grown using techniques such as:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Successful single crystal growth would allow for the complete and unambiguous determination of the solid-state structure of this compound, confirming the connectivity established by NMR and MS, and revealing its precise three-dimensional architecture.
A thorough search for crystallographic data and detailed research findings on the crystal structure of this compound has been conducted. Unfortunately, no published studies detailing the single-crystal X-ray diffraction analysis, crystal packing, or specific intermolecular interactions for this particular compound could be located in the available scientific literature and databases.
Therefore, it is not possible to generate the requested article section on the "Analysis of Crystal Packing and Intermolecular Interactions" for this compound. Providing such an analysis would require access to specific experimental data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths/angles, which are not publicly available at this time. To adhere to the principles of scientific accuracy and avoid speculation, the article cannot be written without this foundational research.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity.
Density Functional Theory (DFT) is a robust method for determining the electronic structure and ground state properties of molecules. researchgate.netekb.eg A DFT study of 5-bromo-2-(tetrahydrofuran-3-yl)thiazole, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry. researchgate.net This calculation provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and strain.
Illustrative Optimized Geometrical Parameters Below is a hypothetical data table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-S1 (thiazole) | ~1.75 Å |
| C5-Br (thiazole) | ~1.88 Å | |
| C2-C(THF) | ~1.48 Å | |
| Bond Angle | S1-C2-N3 (thiazole) | ~115° |
| C4-C5-Br (thiazole) | ~128° | |
| Dihedral Angle | N3-C2-C(THF)-O(THF) | Varies with conformation |
| Note: These values are illustrative and based on typical bond lengths and angles for similar heterocyclic systems. |
Molecular Electrostatic Potential (MEP) maps are invaluable for identifying the electron-rich and electron-deficient regions of a molecule. nih.gov For this compound, an MEP analysis would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. nih.govrsc.org
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. acs.org In this molecule, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) ring, while the LUMO might be distributed across the C-Br bond, suggesting a potential site for nucleophilic attack. mdpi.com
Illustrative FMO Data This table presents hypothetical FMO properties for this compound.
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | High kinetic stability |
| Note: These values are representative for similar heterocyclic compounds and serve as an illustrative example. |
Prediction of Reaction Regioselectivity and Stereoselectivity
Computational methods can predict the most likely outcomes of chemical reactions by modeling reaction pathways and their associated energies.
To predict how this compound might react, for instance in a nucleophilic substitution at the thiazole ring, transition state theory can be applied. By modeling the potential transition states and calculating their activation energies, the most favorable reaction pathway can be determined. For example, substitution at C5 (displacing the bromine) would be a likely reaction to model. pharmaguideline.com Computational analysis of the transition state structures would reveal the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed.
The solvent in which a reaction is conducted can significantly influence its outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction pathways. researchgate.net For a molecule with polar functional groups like the thiazole and tetrahydrofuran (B95107) rings, changing the solvent polarity could alter the stability of reactants, products, and transition states, thereby affecting reaction rates and selectivity.
Conformational Analysis of the Tetrahydrofuran-3-yl Substituent
The tetrahydrofuran (THF) ring is not planar and can adopt various conformations, typically described as envelope (E) and twist (T) forms. nih.govtsinghua.edu.cnresearchgate.net The attachment of this flexible ring to the thiazole moiety introduces multiple possible low-energy conformations for the entire molecule. A detailed conformational analysis would involve systematically rotating the bonds connecting the two rings and within the THF ring itself to map the potential energy surface. This analysis would identify the global minimum energy conformation and other stable local minima, as well as the energy barriers for interconversion between them. nih.govrsc.org Such studies are crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. nih.gov
Theoretical Characterization of Halogen Bonding Interactions
A comprehensive search of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the halogen bonding interactions of This compound . While research into the halogen bonding of brominated heterocyclic compounds, including thiazole derivatives, is an active area of computational chemistry, studies detailing the specific interaction energies, geometric parameters, and electrostatic potential characteristics for this particular molecule are not publicly available.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of This compound , the bromine atom attached to the thiazole ring would be the potential halogen bond donor. The electrophilic character of the bromine is due to an anisotropic distribution of electron density, resulting in a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom, aligned with the C-Br bond.
Theoretical studies on analogous molecules, such as other 5-bromothiazole (B1268178) derivatives, often employ quantum mechanical methods like Density Functional Theory (DFT) to model these interactions. researchgate.netmdpi.com Such studies typically calculate key parameters to characterize the strength and nature of the halogen bonds.
Table 5.4.1: Typical Parameters Investigated in Theoretical Halogen Bonding Studies
| Parameter | Description | Typical Computational Method |
| Interaction Energy | The strength of the noncovalent bond between the halogen bond donor and a Lewis base (acceptor). | CCSD(T), MP2, DFT |
| Geometric Parameters | Includes the R-X···Y distance (where X is the halogen and Y is the acceptor atom) and the R-X···Y angle, which is typically close to 180°. | DFT, MP2 |
| σ-hole Magnitude | The value of the maximum positive electrostatic potential on the surface of the halogen atom. | DFT, Hartree-Fock |
| Charge Transfer | The amount of electron density transferred from the Lewis base (acceptor) to the halogen bond donor. | Natural Bond Orbital (NBO) |
| Topological Analysis | Analysis of the electron density topology, such as using the Quantum Theory of Atoms in Molecules (QTAIM), to characterize the bond path. | QTAIM |
This table represents typical parameters analyzed in computational studies of halogen bonding. No specific data is available for this compound.
For This compound , it is hypothesized that the bromine atom would serve as a halogen bond donor, capable of forming interactions with various Lewis basic sites, including lone pairs on oxygen or nitrogen atoms of other molecules. The presence of the electron-withdrawing thiazole ring is expected to enhance the magnitude of the σ-hole on the bromine atom, thereby making it a more effective halogen bond donor compared to a simple bromoalkane. The tetrahydrofuran moiety, while primarily influencing the molecule's conformation, could also potentially act as an intramolecular halogen bond acceptor, although such interactions are generally weaker.
Detailed research, including DFT calculations and QTAIM analysis, would be necessary to quantify the strength of these potential interactions, determine the precise geometry of halogen-bonded complexes, and map the electrostatic potential surface of the molecule to visualize the σ-hole. nih.govnih.gov Without such dedicated studies, any discussion of the specific halogen bonding characteristics of This compound remains speculative.
Role As a Synthetic Building Block in Complex Molecular Architectures
Precursor for Advanced Heterocyclic Compounds
The inherent reactivity of the 5-bromothiazole (B1268178) core makes this compound an excellent starting point for the synthesis of more elaborate heterocyclic systems. The presence of both a halogenated thiazole (B1198619) and a tetrahydrofuran (B95107) ring provides a unique combination of structural features that can be exploited to generate novel chemical entities with potential applications in medicinal chemistry and materials science. kuey.netmdpi.comnih.gov
The primary utility of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole in this context lies in its participation in palladium-catalyzed cross-coupling reactions. researchgate.netnih.govnih.gov The carbon-bromine bond at the 5-position of the thiazole ring is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can form new bonds. nih.gov This allows for the coupling of the thiazole core with a wide array of other molecular fragments.
Common cross-coupling reactions applicable to 5-bromothiazoles include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl and heteroaryl-aryl systems. researchgate.netresearchgate.net
Stille Coupling: Reaction with organostannanes, which is tolerant of a wide variety of functional groups.
Heck Coupling: Reaction with alkenes to introduce vinyl groups onto the thiazole ring.
Sonogashira Coupling: Reaction with terminal alkynes to create thiazolyl-alkyne structures.
Buchwald-Hartwig Amination: Reaction with amines to form 5-aminothiazole derivatives.
Through these reactions, the 2-(tetrahydrofuran-3-yl)thiazole moiety can be strategically linked to other heterocyclic systems, such as pyridines, pyrimidines, indoles, or even other thiazoles, to generate complex, multi-heterocyclic scaffolds. nih.govnih.gov These intricate structures are often sought in drug discovery programs due to their three-dimensional complexity and ability to interact with biological targets. mdpi.comnih.gov
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for 5-Bromothiazole Analogs
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylthiazole |
| Stille | Arylstannane | Pd(PPh₃)₄ | 5-Arylthiazole |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinylthiazole (B2829271) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynylthiazole |
This table presents typical conditions for analogous 5-bromothiazole systems as specific data for this compound is not detailed in the provided search results.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. This compound is an ideal starting scaffold for DOS initiatives. The C-Br bond acts as a key functional handle that can be converted into a wide range of other groups through the cross-coupling reactions mentioned previously.
Starting from this single building block, a library of compounds can be generated by reacting it with a diverse set of coupling partners. For example, coupling with a library of boronic acids would yield a collection of 5-aryl-2-(tetrahydrofuran-3-yl)thiazoles, each with a different substitution pattern on the new aryl ring. Further functionalization of the tetrahydrofuran ring or derivatization of the newly introduced groups can add additional layers of molecular diversity. nih.gov This strategy provides a rapid and efficient means to explore the chemical space around the 2-(tetrahydrofuran-3-yl)thiazole core, which is highly valuable for screening and identifying new bioactive compounds. nih.gov
Intermediate in the Synthesis of Organic Materials
Thiazole and bithiazole units are known components of π-conjugated polymers, which are of interest for applications in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaic devices. kuey.netacs.orgacs.org These materials derive their electronic properties from the extended delocalization of π-electrons along the polymer backbone.
This compound can serve as a monomer precursor for polymerization reactions. For instance, Stille or Suzuki polycondensation reactions involving a dibromo-monomer and a bis(stannyl) or diboronic acid co-monomer can be used to incorporate the thiazole unit into a polymer chain. acs.org While the saturated tetrahydrofuran substituent would interrupt conjugation if directly attached to the backbone, its role would be to impart specific physical properties, such as solubility and morphology, to the final material. The development of thiazole-containing conjugated polymers often involves methods like copper-catalyzed direct arylation polymerization (Cu-DArP), which can be an efficient route to these materials. acs.orgrsc.orgrsc.org
Applications in Retrosynthetic Analysis of Target Molecules
In retrosynthetic analysis, a complex target molecule is conceptually broken down into simpler, commercially available, or easily synthesized precursors. This compound represents a valuable "synthon" for the introduction of the 2-(tetrahydrofuran-3-yl)thiazole-5-yl fragment.
When a complex target molecule contains this specific moiety, a retrosynthetic disconnection can be made at the bond connected to the C-5 position of the thiazole ring. This disconnection would lead back to this compound as the corresponding building block. The forward synthesis would then involve a suitable cross-coupling reaction to re-form the disconnected bond. This strategic approach simplifies the synthesis of complex molecules by allowing chemists to assemble them from well-defined, functionalized fragments.
Design of Novel Chemical Libraries for Screening Initiatives
The creation of chemical libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. mdpi.com this compound is an excellent starting point for library synthesis due to the reliable and versatile chemistry of its C-Br bond.
A library design strategy would involve parallel synthesis, where the parent compound is reacted with a large set of diverse building blocks (e.g., boronic acids, amines, alkynes) in a multi-well plate format. This approach can rapidly generate hundreds or thousands of unique, yet structurally related, compounds. nih.gov The resulting library of 2-(tetrahydrofuran-3-yl)thiazole derivatives can then be screened against various biological targets to identify "hits"—compounds that exhibit a desired biological activity. The tetrahydrofuran moiety adds chirality and a favorable physicochemical profile (e.g., improved solubility), which are often desirable characteristics for drug candidates. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyrimidine |
| Indole |
| 5-Arylthiazole |
| 5-Vinylthiazole |
| 5-Alkynylthiazole |
Future Research Directions and Innovative Methodological Advancements
Development of Greener Synthetic Routes
The principles of green chemistry are increasingly central to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govresearchgate.net For a molecule like 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole, this translates into reimagining its synthesis from the ground up, focusing on catalyst-free and solvent-free conditions, as well as the use of sustainable reagents and energy sources.
Catalyst-Free and Solvent-Free Methodologies
Traditional methods for synthesizing thiazole (B1198619) rings, such as the Hantzsch synthesis, often rely on catalysts and organic solvents. nih.gov However, recent advancements have demonstrated the feasibility of catalyst-free and solvent-free approaches for constructing the thiazole core. osi.lv For instance, microwave-assisted synthesis has emerged as a powerful technique, enabling rapid, one-pot reactions under solvent- and catalyst-free conditions to produce hydrazinyl thiazoles. researchgate.net This approach significantly reduces reaction times, often to mere seconds, and offers an environmentally benign alternative to conventional heating. researchgate.net
Another promising strategy involves the use of green solvents like glycerin, which has been shown to facilitate the smooth condensation of α-bromoketones with thioamides or thioureas to yield thiazole derivatives without the need for a catalyst. researchgate.net The recyclability of glycerin further enhances the sustainability of this method. researchgate.net Research into adapting these catalyst-free and solvent-free conditions for the synthesis of this compound could lead to a more streamlined and eco-friendly production process. One potential approach could involve the reaction of a suitable α-haloketone precursor with a thioamide derived from tetrahydrofuran-3-carboxylic acid under these optimized conditions.
| Method | Key Features | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free, rapid heating | Reduced reaction time, high efficiency, lower waste generation. researchgate.netbepls.com |
| Glycerin-Mediated Synthesis | Use of a recyclable, biodegradable solvent; catalyst-free | Environmentally friendly, mild reaction conditions. researchgate.net |
| Water-Mediated Synthesis | Use of water as a green solvent, often catalyst-free | High-yielding, simple procedure, reduced environmental impact. bepls.com |
Application of Sustainable Reagents and Energy-Efficient Processes
The pursuit of greener synthetic routes also extends to the choice of reagents and energy sources. The use of bio-catalysts, such as chitosan-based hydrogels, in conjunction with energy-efficient techniques like ultrasonic irradiation, represents a significant step forward in the eco-friendly synthesis of thiazole derivatives. mdpi.com These biocatalysts offer high efficiency and can be reused multiple times without a significant loss in catalytic activity, making them a sustainable alternative to traditional catalysts. mdpi.com
Microwave irradiation and ultrasound are energy-efficient alternatives to conventional heating methods. researchgate.net Microwave-assisted synthesis, for example, provides rapid and uniform heating, which can lead to dramatically reduced reaction times and increased product yields. researchgate.netbepls.com These techniques not only conserve energy but can also lead to cleaner reactions with fewer by-products. bepls.com Applying these energy-efficient processes to the synthesis of this compound could offer substantial benefits in terms of both sustainability and process efficiency.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. springerprofessional.debohrium.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This level of control often leads to higher yields, improved purity, and safer handling of hazardous intermediates. bohrium.comrsc.org
The synthesis of heterocyclic compounds, including thiazoles and related structures, has been successfully adapted to continuous flow processes. pharmedicopublishers.commdpi.com For example, the synthesis of the anti-inflammatory agent fanetizole, a thiazole derivative, has been demonstrated in a scaled-up continuous flow process, highlighting the industrial applicability of this technology. acs.orgscispace.com The implementation of a continuous flow process for the synthesis of this compound could enable its on-demand and scalable production. acs.org Such a process could involve telescoping multiple reaction steps into a single, continuous operation, thereby minimizing manual handling and the isolation of intermediates. acs.org This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ within the enclosed flow system. mdpi.com
Chemo- and Regioselective Late-Stage Functionalization
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of a library of analogs from a common advanced intermediate. nih.gov For this compound, the existing bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce new aryl or heteroaryl groups at the 5-position of the thiazole ring. tandfonline.com
Beyond the bromo-substituent, the thiazole ring itself presents opportunities for direct C-H functionalization. rsc.org Research has demonstrated the potential for regioselective C-H activation at different positions of the thiazole ring, allowing for the introduction of new substituents. rsc.orgrsc.org For example, palladium-catalyzed C-H alkenylation can be used to introduce olefinic groups at various positions on the thiazole core. rsc.org Another approach involves the formation of thiazol-2-yl-phosphonium salts, which can then react with nucleophiles to achieve selective C2-H chalcogenation. rsc.org Developing chemo- and regioselective late-stage functionalization strategies for this compound would significantly expand its synthetic utility, enabling the creation of a diverse range of derivatives for further investigation.
Integration with Machine Learning for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rsc.orgnih.gov While the application of ML to the synthesis of this compound specifically is not yet documented, the broader trends in the field are highly relevant. ML models are being trained on large datasets of chemical reactions to predict the success of a given reaction, identify optimal conditions, and even suggest novel synthetic routes. chemrxiv.orgresearchgate.net
For a target molecule like this compound, ML could be employed in several ways. For instance, a predictive model could be used to screen a wide range of potential starting materials and reagents to identify the most promising combinations for a high-yielding synthesis. nih.gov Furthermore, ML algorithms could optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize the yield and purity of the final product. arxiv.org As high-throughput experimentation platforms become more common, they will generate the large datasets necessary to train robust ML models for predicting the synthesis of complex heterocyclic molecules. nih.govresearchgate.net The use of transfer learning, where a model trained on a large dataset of general reactions is fine-tuned on a smaller, more specific dataset of heterocycle formations, has shown promise in improving the accuracy of retrosynthesis predictions for these important scaffolds. chemrxiv.orgacs.org
| Machine Learning Application | Potential Impact on Synthesis |
| Reaction Outcome Prediction | Increased confidence in the success of planned synthetic routes. nih.gov |
| Condition Optimization | Maximization of product yield and minimization of by-products. |
| Retrosynthesis Suggestion | Discovery of novel and more efficient synthetic pathways. chemrxiv.org |
| Property Prediction | A priori estimation of the physicochemical properties of novel derivatives. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
